2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide
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Description
2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide is a useful research compound. Its molecular formula is C20H23FN2O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17435614 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
It is known that the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been reported to positively modulate the lipophilicity, electronegativity, basicity, and bioavailability, which are all factors that can influence the pharmacokinetic profile .
Result of Action
The presence of the pyrrolidine ring and fluorine atoms suggests that it may have significant biological activity .
Biochemical Analysis
Biochemical Properties
2-(2-fluorophenoxy)-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, potentially leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . Additionally, the fluorophenoxy group may enhance the compound’s lipophilicity, electronegativity, and bioavailability, contributing to its overall biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the pyrrolidine ring’s interaction with specific proteins can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity . These interactions can result in altered cellular functions, such as changes in cell cycle progression, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, the fluorinated derivative of sigma-1 receptor modulators has shown potent effects on neurotransmitter modulation and receptor activity . The binding interactions of the compound with enzymes and receptors can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the stability of the compound can be affected by various factors, including temperature, pH, and exposure to light . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter activity and receptor function . At higher doses, the compound may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the pyrrolidine ring’s interaction with specific enzymes can influence metabolic flux and metabolite levels . These interactions can affect the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity and molecular structure influence its ability to cross cellular membranes and accumulate in specific tissues . Transporters and binding proteins play a crucial role in determining the compound’s localization and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-5-1-2-6-19(18)25-15-20(24)22-12-11-16-7-9-17(10-8-16)23-13-3-4-14-23/h1-2,5-10H,3-4,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIPULLTPWHJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.